molecular formula C12H10Cl2N2O2 B11075850 methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11075850
M. Wt: 285.12 g/mol
InChI Key: KTTPSFOGNXHOPN-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl ester group and a 3,4-dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,4-dichlorobenzyl chloride with the pyrazole derivative in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones at the benzylic position.

    Reduction: Formation of the corresponding alcohol from the ester.

    Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrazole ring.

    Methyl 1-(3,4-dichlorobenzyl)-2,3-dioxoisonipecotate: Contains a dioxoisonipecotate moiety, differing in the ring structure and functional groups.

Uniqueness

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in biological systems and makes it a versatile building block in synthetic chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)11-4-5-16(15-11)7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3

InChI Key

KTTPSFOGNXHOPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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